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Foreword: Understanding the Thermodynamic
Landscape of a Key Chiral Intermediate
Cis-2-Methylcyclopentanol, a chiral cyclic alcohol, serves as a valuable building block in the

synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals.[1][2]

Its stereospecific arrangement—with the methyl and hydroxyl groups on the same side of the

cyclopentane ring—imparts distinct physical and chemical properties that are crucial for its

application in stereoselective synthesis.[2] A thorough understanding of the thermodynamic

properties of this compound is paramount for process design, reaction optimization, safety

assessments, and the development of predictive models for its behavior in various chemical

systems.

This technical guide provides a comprehensive overview of the known thermodynamic

properties of cis-2-Methylcyclopentanol, alongside detailed, field-proven experimental and

computational methodologies for their determination. As a self-validating system of protocols

and data, this document is designed to equip researchers with the necessary tools to

confidently utilize and further characterize this important chiral intermediate.
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Core Thermodynamic Properties of cis-2-
Methylcyclopentanol: A Quantitative Overview
The following table summarizes the key thermodynamic parameters for cis-2-
Methylcyclopentanol that have been reported in the literature. It is important to note that while

some experimental data exists, particularly for the standard state, many temperature-

dependent properties are not extensively documented.

Thermodynami
c Property

Symbol Value Phase Source

Standard Liquid

Enthalpy of

Formation

ΔfH°liquid
-344.0 ± 3.0

kJ/mol
Liquid

NIST Chemistry

WebBook[3]

Standard Gibbs

Free Energy of

Formation

ΔfG° -108.34 kJ/mol Not Specified Cheméo[4]

Ideal Gas Heat

Capacity
Cp,gas Not Specified Gas Cheméo[4]

Molecular Weight MW 100.16 g/mol N/A PubChem[5]

Boiling Point Tboil 115-120 °C Liquid ChemShuttle[6]

Note: The value for the Standard Gibbs Free Energy of Formation provided by Cheméo is likely

a calculated or estimated value and should be treated with appropriate caution pending

experimental verification. The Ideal Gas Heat Capacity is listed as a parameter on Cheméo, but

a specific value is not provided in the search results.

Experimental Determination of Thermodynamic
Properties
The following sections detail robust experimental protocols for the determination of key

thermodynamic properties of cis-2-Methylcyclopentanol. These methodologies are presented
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to not only provide a pathway for generating new data but also to foster a deeper

understanding of the principles behind these measurements.

Enthalpy of Combustion and Formation via Bomb
Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic

compounds like cis-2-Methylcyclopentanol, it is most accurately determined indirectly

through the measurement of the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Causality Behind Experimental Choices: Bomb calorimetry is the gold standard for measuring

the heat released during the complete combustion of a substance in a constant-volume

environment. By ensuring complete combustion in an excess of oxygen, the heat evolved can

be directly related to the change in internal energy (ΔU), which can then be converted to the

change in enthalpy (ΔH). The use of a well-characterized calorimeter, calibrated with a

standard substance like benzoic acid, ensures the accuracy and traceability of the

measurements.

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity cis-2-
Methylcyclopentanol is placed in a crucible within the bomb calorimeter. A fuse wire is

positioned to be in contact with the sample.

Calorimeter Assembly: The bomb is sealed and pressurized with pure oxygen to

approximately 30 atm. A known volume of water is added to the outer jacket of the

calorimeter, and the bomb is submerged.

Temperature Equilibration: The entire system is allowed to come to thermal equilibrium, and

the initial temperature is recorded with high precision.

Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse

wire. The temperature of the water in the calorimeter is monitored and recorded at regular

intervals until a maximum temperature is reached and the system begins to cool.

Data Analysis: The raw temperature-time data is used to calculate the corrected temperature

rise, accounting for heat exchange with the surroundings.
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Calculation of Heat of Combustion: The heat of combustion at constant volume (ΔcU) is

calculated using the following equation:

ΔcU = (Ccal * ΔT - qfuse) / n

where:

Ccal is the heat capacity of the calorimeter, determined from the combustion of a standard

substance.

ΔT is the corrected temperature rise.

qfuse is the heat released by the combustion of the fuse wire.

n is the number of moles of cis-2-Methylcyclopentanol.

Conversion to Enthalpy of Combustion: The enthalpy of combustion (ΔcH°) is then

calculated from ΔcU using the relationship:

ΔcH° = ΔcU + Δn_gas * RT

where Δn_gas is the change in the number of moles of gas in the combustion reaction.

Calculation of Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔfH°) of

cis-2-Methylcyclopentanol is calculated using Hess's Law, utilizing the known standard

enthalpies of formation of the combustion products (CO2 and H2O).

A simplified workflow for this process is illustrated in the following diagram:

Sample Preparation Calorimetry Data Analysis

Weigh Sample Place in Crucible Attach Fuse Wire Assemble BombLoad Bomb Pressurize with O2 Equilibrate Temperature Ignite Sample Record Temperature Calculate ΔTTemperature Data Calculate ΔcU Calculate ΔcH° Calculate ΔfH°

Click to download full resolution via product page
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Caption: Workflow for determining the enthalpy of formation via bomb calorimetry.

Heat Capacity Determination using Differential Scanning
Calorimetry (DSC)
The heat capacity (Cp) of a substance is a measure of the amount of heat required to raise its

temperature by a given amount. It is a fundamental thermodynamic property that is essential

for heat transfer calculations and for the calculation of other thermodynamic functions like

enthalpy and entropy as a function of temperature.

Causality Behind Experimental Choices: Differential Scanning Calorimetry (DSC) is a powerful

and widely used technique for measuring heat capacity.[2][7][8] It operates by measuring the

difference in heat flow between a sample and a reference as a function of temperature. This

differential measurement allows for high sensitivity and accuracy. The three-step method

(baseline, standard, and sample) is a self-validating protocol that corrects for instrumental

artifacts and ensures the accuracy of the measured heat capacity.

Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using

certified standards.

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the

DSC cell. The temperature is scanned over the desired range (e.g., from -50 °C to 150 °C) at

a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow of the

instrument.

Standard Measurement: A known mass of a standard material with a well-characterized heat

capacity (e.g., sapphire) is placed in the sample pan. The temperature scan is repeated

under the same conditions as the baseline measurement.

Sample Measurement: The standard is replaced with a precisely weighed sample of cis-2-
Methylcyclopentanol, and the temperature scan is performed for a third time under

identical conditions.

Data Analysis and Calculation: The heat capacity of the sample (Cp,sample) at a given

temperature is calculated using the following equation:
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Cp,sample = (Cp,std * m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std -

DSC_baseline)

where:

Cp,std is the heat capacity of the standard.

m_std and m_sample are the masses of the standard and sample, respectively.

DSC_sample, DSC_std, and DSC_baseline are the heat flow signals from the sample,

standard, and baseline runs, respectively.

The logical flow of this three-step DSC measurement is depicted below:

Start

Run 1: Baseline
(Empty Pans)

Run 2: Standard
(e.g., Sapphire)

Run 3: Sample
(cis-2-Methylcyclopentanol)

Calculate Cp(T)
using the three runs

End
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Click to download full resolution via product page

Caption: The three-step method for accurate heat capacity measurement using DSC.

Vapor Pressure Determination by the Static Method
Vapor pressure is a critical property for understanding the volatility of a substance and is

essential for distillation design, safety assessments, and environmental fate modeling. The

static method is a direct and reliable technique for measuring the vapor pressure of a liquid as

a function of temperature.[9][10]

Causality Behind Experimental Choices: The static method directly measures the equilibrium

pressure of the vapor above the liquid phase in a closed system.[9][10] By isolating the

substance and removing other gases, the measured pressure is solely due to the vapor of the

substance. Maintaining a constant temperature is crucial for achieving a true equilibrium vapor

pressure.

Apparatus Setup: A sample of cis-2-Methylcyclopentanol is placed in a thermostatted

sample cell connected to a pressure transducer and a vacuum pump.

Degassing: The sample is thoroughly degassed to remove any dissolved gases by repeated

freeze-pump-thaw cycles.

Temperature Control: The sample cell is brought to the desired temperature and allowed to

reach thermal equilibrium.

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured

using a calibrated pressure transducer.

Data Collection at Different Temperatures: Steps 3 and 4 are repeated at various

temperatures to obtain a vapor pressure curve.

Data Analysis: The vapor pressure data is typically fitted to an equation, such as the Antoine

equation, to allow for interpolation and extrapolation of the data.

The experimental setup for the static vapor pressure measurement is conceptually illustrated

below:
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Thermostatted Sample Cell cis-2-Methylcyclopentanol (liquid & vapor)

Pressure Transducer Vacuum Pump

Pressure Readout

Click to download full resolution via product page

Caption: A schematic of the static method for vapor pressure determination.

Computational Thermochemistry: A Predictive
Approach
In the absence of comprehensive experimental data, computational chemistry provides a

powerful and cost-effective means of predicting the thermodynamic properties of molecules like

cis-2-Methylcyclopentanol. Methods such as Gaussian-n (e.g., G3, G4) and Complete Basis

Set (CBS) theories can provide highly accurate predictions of gas-phase enthalpies of

formation, entropies, and heat capacities.

Expertise in Method Selection: The choice of a computational method is critical for achieving

the desired accuracy. High-level composite methods, such as G3B3, are often employed as

they are designed to approximate the results of very high-level ab initio calculations at a more

manageable computational cost. These methods typically involve geometry optimization and

frequency calculations at a lower level of theory (e.g., B3LYP/6-31G(d)) followed by a series of

single-point energy calculations at higher levels of theory with larger basis sets. The results are

then combined in an additive manner to estimate the total electronic energy.

Workflow for Computational Thermochemistry:
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Define Molecular Structure

Geometry Optimization
(e.g., B3LYP/6-31G(d))

Frequency Calculation
(at the same level)

Single-Point Energy Calculations
(higher levels of theory)

Calculate Thermodynamic Properties
(from frequencies and energies)

Composite Energy Calculation
(e.g., G3B3 scheme)

Obtain ΔfH°, S°, Cp(T)

Click to download full resolution via product page

Caption: A generalized workflow for the computational prediction of thermodynamic properties.

Conclusion: An Integrated Approach to
Thermodynamic Characterization
A comprehensive understanding of the thermodynamic properties of cis-2-
Methylcyclopentanol is essential for its effective application in research and industry. This
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guide has presented the currently available experimental data and, more importantly, has

provided detailed, actionable protocols for the experimental determination of key

thermodynamic parameters. The integration of robust experimental methodologies with high-

level computational predictions offers a powerful, self-validating approach to fully characterizing

the thermodynamic landscape of this important chiral molecule. By following the principles and

protocols outlined herein, researchers can generate the high-quality data needed to advance

their work in drug development and chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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